An In-Depth Technical Guide to 2-Cyano-2-phenylacetic Acid: Properties, Structure, and Synthesis
An In-Depth Technical Guide to 2-Cyano-2-phenylacetic Acid: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Synthetic Intermediate
2-Cyano-2-phenylacetic acid, also known as α-cyanophenylacetic acid, is a bifunctional organic compound featuring a nitrile and a carboxylic acid group attached to the same benzylic carbon. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. Its ability to undergo transformations at the carboxyl, nitrile, and activated α-carbon positions allows for diverse molecular scaffolding.
Core Identifiers:
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IUPAC Name: 2-Cyano-2-phenylacetic acid
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Synonyms: Cyanophenylacetic acid, Phenylcyanoacetic acid, α-Cyanobenzeneacetic acid, α-Phenylcyanoacetic acid[1]
Molecular Structure and Spectroscopic Characterization
The structure of 2-Cyano-2-phenylacetic acid is defined by a central tetrahedral carbon atom bonded to a phenyl group, a carboxyl group, a cyano group, and a hydrogen atom. This asymmetric center means the compound can exist as a racemic mixture of two enantiomers.
Caption: Ball-and-stick model of 2-Cyano-2-phenylacetic acid.
While experimental spectroscopic data for 2-Cyano-2-phenylacetic acid is not widely published in readily accessible databases, its characteristic functional groups would produce predictable signals in various spectroscopic analyses.
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¹H NMR: A singlet for the α-hydrogen, multiplets for the aromatic protons of the phenyl group, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: Distinct signals for the nitrile carbon, the carboxylic carbon, the α-carbon, and the carbons of the phenyl ring.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C≡N stretch of the nitrile, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic ring.
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Mass Spectrometry: The molecular ion peak would be observed, and fragmentation patterns would likely involve the loss of the carboxyl group, the cyano group, and fragmentation of the phenyl ring.
Physicochemical Properties
The physical and chemical properties of 2-Cyano-2-phenylacetic acid are crucial for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| Molecular Weight | 161.16 g/mol | [4] |
| Melting Point | 74 °C | [2] |
| Boiling Point | 309.9 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.263 g/cm³ (Predicted) | [1] |
| Flash Point | 141.2 °C (Predicted) | [1] |
| Solubility | Soluble in polar organic solvents. |
Note: Some physical properties are predicted and should be confirmed with experimental data.
Synthesis of 2-Cyano-2-phenylacetic Acid
A primary route for the synthesis of 2-Cyano-2-phenylacetic acid is through the hydrolysis of its corresponding ester, ethyl 2-cyano-2-phenylacetate. This method is generally efficient and proceeds under standard laboratory conditions.
Caption: General workflow for the synthesis of 2-Cyano-2-phenylacetic acid.
Experimental Protocol: Alkaline Hydrolysis of Ethyl 2-cyano-2-phenylacetate
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired purity.
Materials:
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Ethyl 2-cyano-2-phenylacetate[5]
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Ethanol
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Hydrochloric acid (HCl), concentrated
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Deionized water
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Round-bottom flask with reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Büchner funnel and filter paper
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pH paper or pH meter
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve ethyl 2-cyano-2-phenylacetate (1 equivalent) in ethanol.
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Hydrolysis: To the stirred solution, add an aqueous solution of NaOH or KOH (1.1 to 1.5 equivalents).
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Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
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Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated HCl with stirring until the solution is acidic (pH ~2), which will cause the product to precipitate.
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Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
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Drying and Purification: Dry the crude 2-Cyano-2-phenylacetic acid. For higher purity, the product can be recrystallized from a suitable solvent such as a mixture of water and ethanol.
Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The melting point of the purified product should be sharp and consistent with the literature value (approximately 74 °C).
Chemical Reactivity and Applications in Drug Development
The trifunctional nature of 2-Cyano-2-phenylacetic acid makes it a versatile synthon.
Caption: Reactivity map of 2-Cyano-2-phenylacetic acid.
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Carboxylic Acid Group: This group can be readily converted into esters, amides, and acid chlorides, allowing for the introduction of a wide range of functionalities.
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Nitrile Group: The nitrile can be reduced to a primary amine, providing a route to α-amino acids and their derivatives. It can also be hydrolyzed to an amide or further to a carboxylic acid.
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α-Carbon: The presence of both the phenyl and cyano groups makes the α-proton acidic, allowing for deprotonation and subsequent alkylation reactions. Decarboxylation can also be achieved under certain conditions.
While specific drug development pathways involving 2-Cyano-2-phenylacetic acid are often proprietary, its structural motif is found in various biologically active molecules. For instance, derivatives of cyanophenylacetic acids are explored for their potential as anti-inflammatory and anticancer agents. The related compound, phenylacetic acid, is a known precursor in the production of penicillin G and diclofenac.[6] Furthermore, derivatives of 2-cyano-N,3-diphenylacrylamide, which can be synthesized from precursors related to 2-cyano-phenylacetic acid, have shown potential as anti-inflammatory drugs.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-Cyano-2-phenylacetic acid. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
2-Cyano-2-phenylacetic acid is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its trifunctional nature allows for a wide array of chemical transformations, making it an important tool for medicinal chemists. The synthesis via hydrolysis of its ethyl ester provides a reliable method for its preparation in a laboratory setting. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel bioactive molecules.
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